molecular formula C21H34NO3+ B1678121 Oxyphenonium bromide CAS No. 50-10-2

Oxyphenonium bromide

Cat. No.: B1678121
CAS No.: 50-10-2
M. Wt: 348.5 g/mol
InChI Key: GFRUPHOKLBPHTQ-UHFFFAOYSA-N
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Description

Oxyphenonium bromide is a quaternary ammonium anticholinergic agent. It is primarily used as an adjunct in the treatment of gastric and duodenal ulcers and to relieve visceral spasms. The compound also finds application in the form of eye drops for its mydriatic effect .

Biochemical Analysis

Biochemical Properties

Oxyphenonium bromide functions as an anticholinergic drug, reducing the effect of acetylcholine, a chemical released from nerves that stimulates muscles . It achieves this by blocking the receptors for acetylcholine on smooth muscle, thereby inhibiting gastrointestinal propulsive motility and decreasing gastric acid secretion . The compound also controls excessive pharyngeal, tracheal, and bronchial secretions . This compound interacts with muscarinic acetylcholine receptors, specifically the M1 receptor, acting as an antagonist .

Cellular Effects

This compound influences various cellular processes by blocking acetylcholine receptors on smooth muscle cells . This action results in the relaxation of smooth muscle, which is beneficial in treating conditions like irritable bowel syndrome . The compound also inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . Additionally, it controls excessive secretions in the pharyngeal, tracheal, and bronchial regions .

Molecular Mechanism

The mechanism of action of this compound is achieved via a dual mechanism: a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and a direct effect upon smooth muscle (musculotropic) . By blocking the muscarinic acetylcholine receptors, this compound prevents acetylcholine from binding to these receptors, thereby inhibiting the parasympathetic nervous system’s effects on smooth muscle .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is slowly metabolized by liver slices of the rat, mouse, and dog . The intestinal absorption of this compound begins rapidly but reaches a maximum between 1 and 2 hours and does not continue to be appreciably absorbed beyond this time . The compound’s stability and degradation over time have been observed, with less than 1 percent of the dose recovered in the urine after oral administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in mice and rats, the combination of this compound in the dose range of 30-1000 mg/kg p.o. or 250 mg/kg i.p. did not produce behavioral or neurological changes . It did influence alcohol sleeping time . The compound’s effects at high doses include potential toxic or adverse effects, which need to be carefully monitored .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the calcium signaling pathway, cAMP signaling pathway, neuroactive ligand-receptor interaction, and cholinergic synapse . The compound interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily limited to the kidney, liver, and small intestine . The compound reaches the small intestine via biliary excretion . After oral administration, less than 1 percent of the dose is recovered in the urine, while after intravenous administration, 32 percent is recoverable . This compound is excreted in the urine by a combination of glomerular filtration and tubular secretion .

Subcellular Localization

The subcellular localization of this compound is primarily within the kidney, liver, and small intestine . The compound’s activity and function are influenced by its localization within these tissues, with biliary excretion playing a significant role in its distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxyphenonium bromide can be synthesized through the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 2-(diethylamino)ethanol, followed by quaternization with methyl bromide. The reaction typically requires an acidic catalyst and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification and quaternization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its typical applications.

    Reduction: Reduction reactions are not typical for this compound due to its stable quaternary ammonium structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide site.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are not commonly used due to the stability of the compound.

    Substitution: Nucleophiles such as hydroxide ions can replace the bromide ion under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    Atropine: Like oxyphenonium bromide, atropine is an antimuscarinic agent used to treat spasms and reduce secretions. atropine has a broader range of applications, including use as a pre-anesthetic medication.

    Hyoscine (Scopolamine): Another antimuscarinic agent, hyoscine is used to treat motion sickness and postoperative nausea. It has a similar mechanism of action but different clinical applications.

    Propantheline: This compound is also an antimuscarinic agent used to treat gastrointestinal disorders.

Uniqueness of this compound: this compound is unique in its dual mechanism of action, combining both antimuscarinic and direct musculotropic effects. This makes it particularly effective in treating gastrointestinal spasms and reducing secretions .

Properties

IUPAC Name

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRUPHOKLBPHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-10-2 (bromide)
Record name Oxyphenonium
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DSSTOX Substance ID

DTXSID8048571
Record name Oxyphenonium
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Molecular Weight

348.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Oxyphenonium
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Solubility

1.36e-04 g/L
Record name Oxyphenonium
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Mechanism of Action

Action is achieved via a dual mechanism: (1) a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and (2) a direct effect upon smooth muscle (musculotropic).
Record name Oxyphenonium
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CAS No.

14214-84-7, 1407-05-2, 50-10-2
Record name Oxyphenonium
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Record name OXYPHENONIUM
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Record name Oxyphenonium
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Melting Point

191.5 °C
Record name Oxyphenonium
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Record name Oxyphenonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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